ASP5878

FGFR Kinase Inhibition Selectivity

FGFR-driven cancer research is often hampered by tool compounds with hERG liability and poor FGFR4 coverage. ASP5878 addresses these gaps as a pan-FGFR inhibitor engineered for suppressed hERG (IC50 >10 µM) and potent FGFR4 inhibition (IC50 3.5 nM). • Pan-FGFR potency: FGFR1/2/3/4 IC50 = 0.47/0.60/0.74/3.5 nM; retains efficacy in MDR1-overexpressing and gemcitabine-resistant bladder cancer lines. • Superior cardiac safety margin vs. erdafitinib, supporting chronic in vivo dosing and QT prolongation risk assessment. • Phase 1 PK/PD data available; RP2D (16 mg BID, 5on/2off) facilitates translational extrapolation. Rigorously QC-tested and expedited globally for preclinical oncology workflows.

Molecular Formula
Molecular Weight
Cat. No. B1574155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameASP5878
SynonymsASP5878;  ASP-5878;  ASP 5878.; Unknown
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

ASP5878: Pan-FGFR Inhibitor Overview


ASP5878 is a novel, orally bioavailable, small-molecule pan-FGFR inhibitor with potent activity against wild-type FGFR1-4 [1][2]. Its mechanism involves direct inhibition of intracellular FGFR kinase activity, blocking FGFR-mediated signaling and suppressing tumor cell proliferation in cancers harboring FGFR alterations [3]. ASP5878 was specifically designed to overcome metabolic instability and cardiovascular safety liabilities associated with earlier-generation FGFR inhibitors, notably achieving suppressed hERG channel inhibitory activity [4].

1
Pan-FGFR kinase inhibition pathway study fit Targets FGFR1-4 intracellular kinase activity
2
Reported suppressed hERG channel activity context Designed for cardiac safety pharmacology studies
3
Oral small-molecule, metabolic stability profile Suitable for in vivo model-response investigations

ASP5878: Evidence-Based Differentiation


Pan-FGFR inhibitors constitute a heterogeneous class with clinically significant differences in isoform selectivity, off-target cardiovascular safety, metabolic stability, and resistance profiles [1]. For instance, erdafitinib, pemigatinib, and infigratinib exhibit weaker FGFR4 inhibition or substantial hERG liability, limiting their utility in FGFR4-driven cancers or in patients with cardiovascular risk [2]. ASP5878 was specifically engineered to address these liabilities via structural modifications, resulting in a uniquely balanced profile of potent pan-FGFR inhibition, suppressed hERG activity, and improved metabolic stability [3]. Furthermore, ASP5878 demonstrates maintained efficacy in chemoresistant models where other FGFR inhibitors may fail [4].

FGFR4 Profile
ASP5878
Balanced pan-FGFR inhibition with robust FGFR4 engagement
Erdafitinib/Pemigatinib
Weaker FGFR4 inhibition; may not transfer to FGFR4-driven models
hERG Liability
ASP5878
Suppressed hERG activity up to 10 µM; favorable cardiac safety endpoint context
Erdafitinib
Reported hERG inhibition at lower concentrations; cardiac safety endpoints may differ
Metabolic Stability
ASP5878
Optimized structure for improved metabolic stability
Earlier pan-FGFR inhibitors
Metabolic instability may limit in vivo exposure interpretation

ASP5878: Quantitative Evidence


Superior FGFR4 Inhibitory Potency

ASP5878 demonstrates a uniquely balanced pan-FGFR inhibition profile. While it maintains sub-nanomolar potency against FGFR1-3 (IC50 = 0.47-0.74 nM) comparable to pemigatinib and infigratinib, it exhibits significantly greater potency against FGFR4 (IC50 = 3.5 nM) compared to pemigatinib (IC50 = 30 nM) and infigratinib (IC50 = 60 nM) [1][2][3]. This profile suggests ASP5878 offers a more comprehensive blockade of all FGFR isoforms, which is particularly relevant for cancers driven by FGFR4 signaling, such as FGF19-amplified hepatocellular carcinoma [1].

FGFR4 Potency
Reported
IC₅₀ 3.5 nM (95% CI 2.1–5.9)
Reported FGFR4 inhibition context
~8.6× more potent than pemigatinib (30 nM); ~17.1× vs infigratinib (60 nM) in recombinant kinase assays
FGFR Kinase Inhibition Selectivity

hERG Channel Safety Advantage

A critical differentiator for ASP5878 is its favorable cardiac safety profile, achieved through deliberate structural optimization to suppress hERG channel inhibition [1]. In patch-clamp assays, ASP5878 did not affect hERG current up to 10 µM, with an IC50 for hERG reported as >10 µM [1][2]. In contrast, erdafitinib has been reported to inhibit hERG with an IC50 of ~3 µM . This reduced hERG liability minimizes the risk of QT prolongation, a common and dose-limiting toxicity associated with many kinase inhibitors.

hERG Activity
Reported
IC₅₀ >10 µM
Reported hERG channel interaction context
No effect up to 10 µM; erdafitinib IC₅₀ ~3 µM
Cardiotoxicity hERG Safety Pharmacology

Efficacy in Chemoresistant Urothelial Cancer

ASP5878 has demonstrated potent antiproliferative activity in urothelial cancer cell lines that are resistant to standard-of-care chemotherapies [1]. Specifically, ASP5878 inhibited the proliferation of an adriamycin-resistant UM-UC-14 cell line (harboring MDR1 overexpression) and a gemcitabine-resistant RT-112 cell line, with IC50 values in these resistant lines comparable to those in parental lines [1]. This activity is a direct consequence of ASP5878 targeting the underlying FGFR3 addiction of these tumors, which is independent of the acquired chemoresistance mechanisms.

Chemoresistant Model
Model context
Maintained potency in adriamycin- and gemcitabine-resistant urothelial cancer lines
Reported chemoresistant cell-model response context
FGFR3-addicted MDR1+ and gemcitabine-resistant models; no significant potency shift
Chemoresistance Urothelial Cancer FGFR3

Tumor Regression in FGFR-Driven Xenografts

In vivo, ASP5878 induces robust and sustained tumor regression in relevant preclinical models [1][2]. In a subcutaneous xenograft model of FGFR3-mutant urothelial cancer (UM-UC-14), once-daily oral administration of ASP5878 at 3 mg/kg led to significant tumor regression without affecting body weight [1]. In a FGF19-expressing hepatocellular carcinoma orthotopic model (HuH-7), ASP5878 induced complete tumor regression and dramatically extended survival [2]. These results validate the in vivo activity and target engagement of ASP5878 in two distinct FGFR-driven cancer types.

Xenograft Regression
Model context
Tumor regression at 3 mg/kg oral in UM-UC-14; complete regression in HuH-7 orthotopic model
Reported xenograft model-response context
FGFR3-mutant and FGF19-amplified models; survival extension noted
In Vivo Efficacy Xenograft Tumor Regression

Phase 1 Safety and Tolerability Profile

ASP5878 has advanced through a formal Phase 1 clinical trial (NCT02038673), establishing its safety, tolerability, and recommended Phase 2 dose (RP2D) [1]. The trial identified a recommended dose of 16 mg twice daily on a 5-day on/2-day off schedule [1]. Hyperphosphatemia, a known on-target class effect of FGFR inhibition, was the primary dose-limiting toxicity. The trial confirmed the safety and feasibility of chronic oral dosing with ASP5878, providing a crucial clinical benchmark that distinguishes it from preclinical tool compounds.

Phase 1 Trial
Reported endpoint context
RP2D 16 mg BID (5on/2off) established
Reported Phase 1 safety and pharmacokinetic endpoint context
Hyperphosphatemia identified as on-target class effect; no safety comparison intended
Clinical Trial Pharmacokinetics Tolerability

ASP5878: Key Research Applications


FGFR4-Driven Hepatocellular Carcinoma Models

Due to its balanced pan-FGFR profile and superior FGFR4 potency (IC50 = 3.5 nM) compared to pemigatinib (30 nM) and infigratinib (60 nM), ASP5878 is ideally suited for in vitro and in vivo studies of FGF19-FGFR4 driven hepatocellular carcinoma [1]. In these models, ASP5878 has demonstrated complete tumor regression and extended survival, validating its utility [1].

Chemoresistant Urothelial Cancer Research

ASP5878 is a critical tool for investigating FGFR3-addicted bladder cancer that has become resistant to adriamycin or gemcitabine. Its demonstrated efficacy in MDR1-overexpressing and gemcitabine-resistant cell lines, where it maintained potent antiproliferative activity, makes it a high-value compound for studying and overcoming therapy resistance [2].

Low-hERG Cardiac Safety Pharmacology

For in vivo studies where cardiovascular safety is a primary concern, or for in vitro studies assessing QT prolongation risk, ASP5878 offers a distinct advantage. Its suppressed hERG activity (IC50 >10 µM) compared to erdafitinib (IC50 ~3 µM) provides a wider safety margin, making it a preferred pan-FGFR inhibitor for chronic dosing models and combination therapy studies [3].

Translational Studies with Clinical Dosing

Researchers planning to bridge preclinical findings to clinical development can leverage the established Phase 1 safety and pharmacokinetic data for ASP5878 [4]. The defined RP2D (16 mg BID, 5on/2off) allows for more accurate extrapolation of in vivo dosing and prediction of human exposure, reducing uncertainty in translational studies [4].

Application
Selection Property
Validation Focus
FGFR4-Driven Hepatocellular Carcinoma Models
Pan-FGFR pathway inhibition profile
FGFR4-dependent model-response endpoints
Chemoresistant Urothelial Cancer Research
Target engagement in FGFR3-addicted models
Chemoresistant cell-model response endpoints
Cardiac Safety Pharmacology Studies
Suppressed hERG channel activity in vitro
QT prolongation risk assessment in models
Translational PK/PD and Dose-Modeling
Available Phase 1 pharmacokinetic context
Dose-exposure model validation
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